N-Methyl-L-phenylalanine tert-butyl ester
Overview
Description
“N-Methyl-L-phenylalanine tert-butyl ester” is a chemical compound with the CAS Number: 114525-94-9 . It has a molecular weight of 235.33 and its IUPAC name is tert-butyl methyl-L-phenylalaninate . The compound is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The linear formula of “this compound” is C14H21NO2 . The InChI code for this compound is 1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” is soluble in methanol . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Stereocontrolled Synthesis
N-Methyl-L-phenylalanine tert-butyl ester is used in the stereocontrolled synthesis of β-hydroxy-α-amino acids. The process involves side-chain bromination followed by treatment with silver nitrate, resulting in enantiospecific and diastereoselective β-hydroxy-α-amino acids. The diastereoselectivity of this synthesis is influenced by the carboxyl protecting group, with tert-butyl esters showing greater stereoselectivity due to steric effects (Easton, 1994).
Synthesis of Isotopomers
The compound plays a role in the synthesis of isotopomers, such as N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester and its isotopomers. These are used for expanding the utility of the nitrile symmetric stretch vibration of modified amino acids as a vibrational reporter of local environments. The choice of cyanation solvent in this process significantly impacts the level of isotopic enrichment (Bazewicz et al., 2011).
Synthesis of Peptide Bioconjugates
This compound is involved in the synthesis of peptide bioconjugates, such as ferrocenyl triazole amino acid and peptide derivatives. These compounds are characterized by spectroscopic and electrochemical studies, and are used for studying solution structures and electrochemical properties (Köster et al., 2008).
Application in Organometallic Chemistry
The compound is utilized in organometallic chemistry, specifically in the direct synthesis of Fmoc-protected amino acids using organozinc chemistry. This application is relevant for the synthesis of polymethoxylated phenylalanines and 4-oxoamino acids, which are suitable for use in automated solid-phase peptide synthesis (Deboves et al., 2001).
Future Directions
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKARLOPBFXQHH-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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